molecular formula C21H22ClN3O2 B11142030 1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(7-methoxy-1H-indol-1-yl)ethanone

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(7-methoxy-1H-indol-1-yl)ethanone

Cat. No.: B11142030
M. Wt: 383.9 g/mol
InChI Key: QPPWPYGFPISTQY-UHFFFAOYSA-N
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Description

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(7-methoxy-1H-indol-1-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and an indole moiety with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(7-methoxy-1H-indol-1-yl)ethanone typically involves multiple steps. One common method includes the reaction of 4-chlorophenylpiperazine with a suitable indole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(7-methoxy-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(7-methoxy-1H-indol-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(7-methoxy-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain kinases, leading to changes in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzoyl)piperazine: Similar structure but lacks the indole moiety.

    4-(4-chlorophenyl)piperazin-1-yl)-1H-indol-3-ylmethanone: Similar but with different substitution patterns on the indole ring.

Uniqueness

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(7-methoxy-1H-indol-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperazine and indole moieties allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H22ClN3O2

Molecular Weight

383.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(7-methoxyindol-1-yl)ethanone

InChI

InChI=1S/C21H22ClN3O2/c1-27-19-4-2-3-16-9-10-25(21(16)19)15-20(26)24-13-11-23(12-14-24)18-7-5-17(22)6-8-18/h2-10H,11-15H2,1H3

InChI Key

QPPWPYGFPISTQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N(C=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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